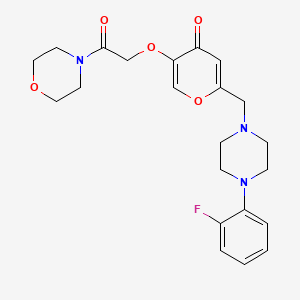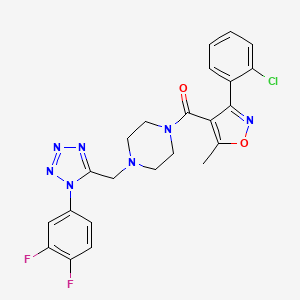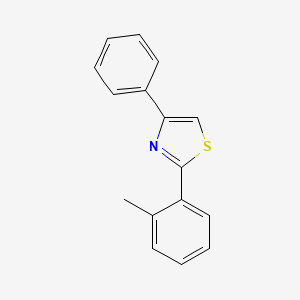
2-(2-Methylphenyl)-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)-4-phenylthiazole, also known as MPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazole family and is characterized by its unique structure that consists of a thiazole ring attached to two aromatic rings. In
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4-phenylthiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For instance, 2-(2-Methylphenyl)-4-phenylthiazole has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 2-(2-Methylphenyl)-4-phenylthiazole also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)-4-phenylthiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 2-(2-Methylphenyl)-4-phenylthiazole also decreases the levels of reactive oxygen species (ROS), which are implicated in the development of oxidative stress and inflammation. Additionally, 2-(2-Methylphenyl)-4-phenylthiazole has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
2-(2-Methylphenyl)-4-phenylthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-(2-Methylphenyl)-4-phenylthiazole is also soluble in a variety of solvents, which makes it easy to use in various assays. However, 2-(2-Methylphenyl)-4-phenylthiazole has some limitations as well. It has low water solubility, which can limit its use in some assays. Additionally, 2-(2-Methylphenyl)-4-phenylthiazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-(2-Methylphenyl)-4-phenylthiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, more studies are needed to assess the safety and efficacy of 2-(2-Methylphenyl)-4-phenylthiazole in vivo to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 2-(2-Methylphenyl)-4-phenylthiazole involves the condensation of 2-acetylbiphenyl and phenylthiourea in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 2-(2-Methylphenyl)-4-phenylthiazole as a yellow crystalline solid with a melting point of 166-167°C.
Scientific Research Applications
2-(2-Methylphenyl)-4-phenylthiazole has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Li et al., 2-(2-Methylphenyl)-4-phenylthiazole was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Wang et al. demonstrated the anti-inflammatory effects of 2-(2-Methylphenyl)-4-phenylthiazole in a mouse model of acute lung injury.
properties
IUPAC Name |
2-(2-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-7-5-6-10-14(12)16-17-15(11-18-16)13-8-3-2-4-9-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNEJOKDCWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-4-phenylthiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

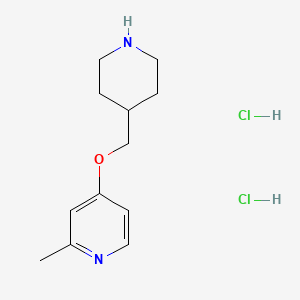
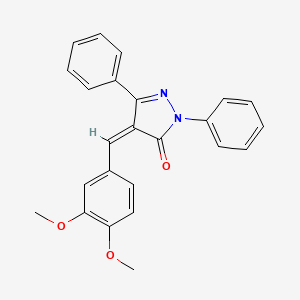
![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)
![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)
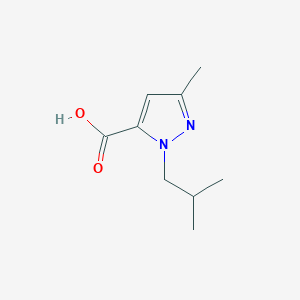
![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)
![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)
![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)
